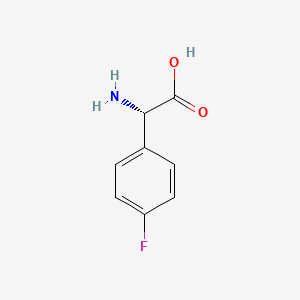

(S)-4-Fluorophenylglycine

Beschreibung

Significance of Chiral Fluoroamino Acids in Advanced Organic Chemistry

The synthesis of chiral fluoroamino acids presents unique challenges and opportunities for organic chemists. Researchers have developed various asymmetric synthetic methods and enzymatic resolutions to obtain these compounds in high enantiomeric purity. acs.orgbioorganica.com.ua These methods are crucial for accessing specific enantiomers, which is often a prerequisite for their use in pharmaceutical and biological research. acs.org

Role of (S)-4-Fluorophenylglycine as a Key Chiral Building Block and Intermediate in Chemical Synthesis Research

This compound serves as a versatile chiral building block in the synthesis of a wide array of complex organic molecules. apexchemicals.co.th Its structure provides a synthetically useful handle for introducing both a fluorinated phenyl group and a chiral amine functionality. This makes it an important intermediate in the preparation of pharmaceuticals and other biologically active compounds. chemimpex.comchemicalbook.com

The molecule's utility is demonstrated in its application in peptide synthesis, where its incorporation can modify the biological activity and stability of the resulting peptides. smolecule.com Furthermore, it is a key precursor in the synthesis of various therapeutic agents, particularly those targeting neurological disorders. chemimpex.com The fluorine substitution in this compound can enhance the binding affinity and selectivity of these agents to their intended biological targets. chemimpex.com

Historical Context of Phenylglycine Derivatives in Medicinal Chemistry and Drug Discovery Research

Phenylglycine and its derivatives have a long-standing history in medicinal chemistry. rsc.org These non-proteinogenic amino acids are components of several natural products with antibiotic properties, such as virginiamycin S and pristinamycin. rsc.org The discovery of these natural products spurred interest in the synthesis and biological evaluation of a wide range of phenylglycine derivatives.

Research into phenylglycine derivatives has led to the development of compounds with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and antiviral activities. ontosight.ai For instance, certain N-phenylglycine derivatives have been identified as potent and selective β3-adrenoceptor agonists, showing potential for the treatment of frequent urination and urinary incontinence. acs.org Additionally, other derivatives have been investigated as selective inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. ohsu.edu The structural diversity and biological relevance of phenylglycine derivatives continue to make them an active area of research in drug discovery. ontosight.ai

Overview of Current Research Trajectories Involving this compound

Current research on this compound is exploring its potential in several cutting-edge areas. One significant area of investigation is its application in neuroscience. Studies have shown that L-4-Fluorophenylglycine (the (S)-enantiomer) can produce antidepressant-like effects and enhance resilience to stress in animal models. researchgate.netnih.gov It acts as an inhibitor of the neutral amino acid transporter ASCT1/2, which in turn regulates the levels of the neurotransmitter D-serine. researchgate.netnih.gov This research suggests that this compound could be a promising candidate for the development of new treatments for depression and other stress-related psychiatric disorders. researchgate.netnih.gov

In the realm of biocatalysis, researchers are developing more efficient and environmentally friendly methods for the synthesis of this compound. One approach involves the deracemization of a racemic mixture of 4-fluorophenylglycine using whole cells of microorganisms like Nocardia corallina. scispace.com Another innovative method utilizes an immobilized amidase on a metal-organic framework (MOF) to achieve a high conversion rate in the synthesis of this compound. researchgate.netijournals.cn These biocatalytic methods offer a sustainable alternative to traditional chemical synthesis.

Furthermore, the unique properties of this compound make it a valuable tool in material science. It has been used as a building block in the synthesis of novel liquid crystals and metal-organic frameworks (MOFs), which have potential applications in displays, sensors, gas separation, and drug delivery. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.15 g/mol |

| CAS Number | 19883-57-9 |

| Appearance | White to yellow solid |

Interactive Data Table: Research Applications of Phenylglycine Derivatives

| Research Area | Application |

| Medicinal Chemistry | Synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com |

| Development of β3-adrenoceptor agonists for urinary conditions. acs.org | |

| Investigation of HDAC inhibitors for cancer therapy. ohsu.edu | |

| Biochemistry | Study of amino acid transport and receptor interactions. chemimpex.com |

| Probes for following biochemical reactions. acs.org | |

| Peptide Synthesis | Modification of peptide biological activity and stability. smolecule.com |

| Material Science | Building block for liquid crystals and metal-organic frameworks (MOFs). smolecule.com |

| Biocatalysis | Enzymatic synthesis and resolution. scispace.comresearchgate.netijournals.cnhorizondecades.eu |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(4-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKFYKCYQEWQPTM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357387 | |

| Record name | (S)-4-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19883-57-9 | |

| Record name | (S)-4-Fluorophenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Enantioselective Approaches for S 4 Fluorophenylglycine

Classical and Modified Chemical Synthesis Routes

Classical chemical methods for the synthesis of (S)-4-Fluorophenylglycine often involve the construction of the chiral center through asymmetric reactions or the resolution of a racemic mixture. Several key strategies have been refined to achieve high enantioselectivity.

Strecker Reaction Modifications for Phenylglycine Synthesis

The Strecker synthesis is a well-established method for producing racemic α-amino acids from aldehydes, ammonia, and cyanide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com For the synthesis of 4-Fluorophenylglycine, the starting material would be 4-fluorobenzaldehyde.

The classical Strecker synthesis yields a racemic mixture, which then requires resolution to isolate the desired (S)-enantiomer. wikipedia.org Modifications to the classical route often focus on developing more efficient and scalable processes.

Asymmetric Strecker-type Reactions and their Enantioselectivity

To overcome the limitation of producing racemic mixtures, asymmetric Strecker reactions have been developed. These methods employ either a chiral auxiliary or a chiral catalyst to induce stereoselectivity during the addition of cyanide to the imine. wikipedia.orgnih.gov

One approach involves the use of a chiral amine, such as (S)-α-phenylethylamine, in place of ammonia. This forms a chiral imine intermediate, and the subsequent diastereoselective addition of cyanide leads to an enantiomerically enriched α-aminonitrile. wikipedia.org Another strategy involves crystallization-induced asymmetric transformation, where a chiral auxiliary like (R)-phenylglycine amide is used. In this method, one diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that diastereomer and resulting in high diastereomeric excess. acs.orgnih.gov

Catalytic asymmetric Strecker reactions utilize a chiral catalyst to control the enantioselectivity of the cyanide addition. Various catalysts, including those based on titanium and aluminum complexes, have been shown to be effective for the enantioselective cyanation of imines. nih.govorganic-chemistry.org These catalytic methods are highly desirable as they only require a substoichiometric amount of the chiral inducer. nih.gov

| Method | Chiral Inducer | Substrate | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |

|---|---|---|---|

| Chiral Auxiliary | (S)-alpha-phenylethylamine | Generic Aldehyde | Variable, depends on substrate |

| Crystallization-Induced Asymmetric Transformation | (R)-phenylglycine amide | Pivaldehyde | >99/1 dr |

| Catalytic | Tethered Bis(8-quinolinolato) Aluminum Complex | Various Imines | High ee |

Diastereoselective Alkylation Strategies

Diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent is another powerful method for the synthesis of enantiomerically pure α-amino acids. nih.gov In this approach, a chiral auxiliary is attached to glycine to form a chiral substrate. Deprotonation of the α-carbon generates a chiral enolate, which then reacts with an electrophile, in this case, a source of the 4-fluorophenyl group. The stereochemical outcome of the alkylation is directed by the chiral auxiliary. Subsequent removal of the auxiliary yields the desired enantiomer of 4-fluorophenylglycine. This strategy has been successfully applied to the synthesis of various non-proteinogenic amino acids. nih.govrsc.org

Electrophilic Amination Techniques

Electrophilic amination involves the reaction of a carbon nucleophile (enolate) with an electrophilic nitrogen source to form a carbon-nitrogen bond. wikipedia.org For the synthesis of this compound, a chiral enolate derived from a 4-fluorophenylacetic acid derivative can be reacted with an electrophilic aminating agent. The use of chiral auxiliaries on the starting carbonyl compound can control the stereochemistry of the newly formed stereocenter. wikipedia.orgacs.org This method offers a direct route to α-amino acids, and various electrophilic nitrogen sources, such as azo-dicarboxylates, have been employed. wikipedia.org

Catalytic Asymmetric Hydrogenation for Fluoromethylated Stereocenters

Catalytic asymmetric hydrogenation is a highly efficient method for establishing stereocenters. nih.govrsc.org In the context of synthesizing this compound, a suitable prochiral precursor, such as an α,β-unsaturated acid or an enamide containing the 4-fluorophenyl group, can be hydrogenated using a chiral transition metal catalyst. Iridium and rhodium complexes with chiral phosphine (B1218219) ligands are commonly used for this purpose. nih.govresearchgate.net This approach is attractive due to its high atom economy and the potential for achieving very high enantioselectivities. nih.govrsc.org

| Catalyst System | Substrate Type | Achieved Enantioselectivity |

|---|---|---|

| Iridium-N,P Ligand | Fluoromethylated Olefins | Up to 94% ee |

| Rhodium-Chiral Phosphine | Enamides | Generally high ee |

| Iridium-Azabicyclo Thiazole-Phosphine | Fluorinated Allylic Alcohols | Excellent yields and enantioselectivities |

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalytic methods offer several advantages over classical chemical synthesis, including high enantioselectivity, mild reaction conditions, and environmental compatibility. nih.gov Enzymes such as aminotransferases and dehydrogenases are particularly useful for the synthesis of chiral amino acids. rsc.orgdtu.dk

For the synthesis of this compound, a key enzymatic approach is the reductive amination of the corresponding α-keto acid, 4-fluorophenylglyoxylic acid. This reaction can be catalyzed by amino acid dehydrogenases, such as leucine (B10760876) dehydrogenase or phenylalanine dehydrogenase, which utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov To make the process economically viable, an efficient cofactor regeneration system is often employed. nih.gov

Another biocatalytic strategy is the transamination of 4-fluorophenylglyoxylic acid using a transaminase (aminotransferase). rsc.org In this reaction, an amino group is transferred from a donor amino acid (e.g., L-aspartate or L-alanine) to the α-keto acid, producing this compound. The choice of enzyme is crucial for achieving high enantioselectivity. rsc.orgdtu.dk

| Enzyme | Reaction Type | Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Leucine Dehydrogenase (engineered) | Reductive Amination | (2-chlorophenyl)glyoxylic acid | (S)-2-chlorophenylglycine | High conversion |

| Aminotransferase | Transamination | Benzoylformate | D-Phenylglycine | High enantioselectivity |

Amidase-Catalyzed Kinetic Resolution of Racemic N-Phenylacetyl-4-Fluorophenylglycine

The kinetic resolution of a racemic mixture of N-phenylacetyl-4-fluorophenylglycine stands out as a highly effective method for the enantioselective production of this compound. This process utilizes an amidase, often from bacterial sources such as Rhodococcus sp., which selectively hydrolyzes the (S)-enantiomer of the N-acylated substrate to yield the desired this compound, leaving the (R)-N-phenylacetyl-4-fluorophenylglycine largely unreacted. The enantioselectivity of these amidases is a key attribute, with a preference for the L-enantiomers of α-hydroxy- and α-aminoamides.

Optimization of Enzymatic Reaction Conditions (e.g., pH, Temperature, Substrate Concentration)

The efficiency of the amidase-catalyzed kinetic resolution is profoundly influenced by the reaction conditions. Optimization of parameters such as pH, temperature, and substrate concentration is crucial for maximizing both the reaction rate and the enantioselectivity of the enzyme.

pH: The optimal pH for the amidase activity is contingent on the nature of the substrate. For neutral amides, the ideal pH is typically around 7, whereas for α-aminoamides, a more alkaline environment of pH 8 is often preferred. In the specific case of the kinetic resolution of racemic N-phenylacetyl-4-fluorophenylglycine, research has identified an optimal pH of 9.0, utilizing a glycine-sodium hydroxide (B78521) buffer.

Temperature: Temperature plays a critical role in enzyme stability and activity. For the hydrolysis of N-phenylacetyl-4-fluorophenylglycine, a temperature of 40°C has been established as the optimal condition to ensure a high rate of conversion without compromising the enzyme's structural integrity.

Substrate Concentration: The concentration of the substrate, N-phenylacetyl-4-fluorophenylglycine, also impacts the reaction kinetics. A substrate concentration of 20 mM has been demonstrated to be effective for this biocatalytic process.

Interactive Data Table: Optimized Conditions for Amidase-Catalyzed Kinetic Resolution

| Parameter | Optimal Value | Buffer System |

| pH | 9.0 | 100 mM Glycine-Sodium Hydroxide |

| Temperature | 40°C | - |

| Substrate Concentration | 20 mM | - |

Achievement of High Enantiomeric Excess in Biocatalytic Pathways

A primary goal in the synthesis of chiral compounds is the achievement of high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. While specific enantiomeric excess values for the amidase-catalyzed kinetic resolution of N-phenylacetyl-4-fluorophenylglycine are not extensively detailed in the available literature, related biocatalytic systems for the production of chiral phenylglycine derivatives have demonstrated the capability of achieving excellent enantiopurity. For instance, other biocatalytic cascade reactions for the synthesis of (S)-phenylglycinol have reported enantiomeric excess values exceeding 99%. This underscores the potential of enzymatic methods to yield products of very high stereochemical purity. It is a common objective in kinetic resolutions to reach a conversion of approximately 50%, at which point the product is obtained with high enantiomeric excess and the remaining substrate is also enantiomerically enriched.

Immobilized Enzyme Systems for Enhanced Biocatalysis

To improve the practical applicability of enzymatic processes in industrial settings, enzymes are often immobilized on solid supports. Immobilization enhances the stability of the enzyme, facilitates its separation from the reaction mixture, and allows for its reuse over multiple reaction cycles, thereby reducing operational costs.

Amidase Immobilization on Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them attractive platforms for enzyme immobilization. Amidase has been successfully immobilized into a novel magnetic hierarchically porous MOF. This immobilization has been shown to result in a bio-composite with superior enzymatic catalysis performance compared to the free enzyme. The methods for incorporating enzymes into MOFs include covalent binding, surface adsorption, co-precipitation, and pore encapsulation. While the specific application of amidase immobilized on MOFs for the kinetic resolution of N-phenylacetyl-4-fluorophenylglycine is not yet detailed in published research, the demonstrated success with other substrates suggests its high potential for this reaction.

Covalent Immobilization on Epoxy Resins

Epoxy resins are widely used supports for the covalent immobilization of enzymes. These resins possess reactive epoxy groups on their surface that can form stable covalent bonds with various nucleophilic groups present on the enzyme's surface, such as amino, thiol, and hydroxyl groups. This multipoint covalent attachment can significantly enhance the enzyme's stability.

Surface Modulation of Graphene Oxide for Amidase Immobilization

Graphene oxide (GO) has emerged as a promising support material for enzyme immobilization due to its large surface area and abundant oxygen-containing functional groups. It has been demonstrated that amidase can be effectively immobilized on graphene oxide, achieving an exceptionally high loading capacity of up to approximately 3500 mg of enzyme per gram of support.

The surface properties of graphene oxide can be modulated to enhance the performance of the immobilized enzyme. By reducing the content of oxygen-containing functional groups on the GO surface, the activity recovery of the immobilized amidase can be significantly increased from 67.8% to 85.3%. This surface-modulated graphene oxide can efficiently bind amidase over a wide pH range. The resulting amidase-graphene oxide biocomposites have shown efficient biocatalytic performance in the asymmetric synthesis of L-4-fluorophenylglycine.

Interactive Data Table: Performance of Amidase Immobilized on Graphene Oxide

| Support Material | Maximum Enzyme Loading | Activity Recovery (Post-Modulation) |

| Graphene Oxide (GO) | ~3500 mg/g | 85.3% |

Performance and Reusability of Immobilized Enzymes in this compound Synthesis

The industrial viability of enzymatic processes for synthesizing this compound is significantly enhanced by the immobilization of the biocatalysts. Immobilization anchors enzymes to a solid support, which not only simplifies the separation of the enzyme from the product but also often improves the enzyme's stability and facilitates its reuse over multiple reaction cycles. researchgate.netmdpi.comnih.gov

Performance Enhancement:

Immobilization can lead to several performance benefits. By attaching enzymes to a solid carrier, their stability against changes in temperature and pH can be significantly improved compared to their free-floating counterparts. mdpi.com This broadened operational window allows for greater flexibility in process design. For instance, cellulase (B1617823) immobilized on modified mesoporous silica (B1680970) showed enhanced thermal stability, losing only 9% of its initial activity after 120 minutes at 60°C, whereas the free enzyme lost almost 40%. researchgate.net While specific data for enzymes in this compound synthesis is not detailed in the provided results, these general principles are widely applicable. The choice of the immobilization strategy—be it physical adsorption, covalent bonding, or entrapment—plays a crucial role. nih.gov Covalent attachment, for example, can provide strong linkages that prevent enzyme leaching, although it may sometimes lead to a slight decrease in initial activity if the active site is partially obstructed. nih.govbeilstein-journals.org

Reusability and Cost-Effectiveness:

Table 1: Illustrative Reusability of Immobilized Enzymes This table presents generalized data from studies on various immobilized enzymes to illustrate the concept of reusability, as specific data for this compound synthesis was not available in the search results.

| Enzyme | Support Material | Number of Cycles | Retained Activity (%) |

| Cellulase | Modified Mesoporous Silica | 11 | 89% |

| β-galactosidase | Chitosan-HAP beads | 8 | 81.8% |

| Lipase (covalent) | Nanomagnetic support | 4 | 75.76% |

| Lipase (adsorption) | Nanomagnetic support | 5 | ~23% |

Directed Evolution of Enzymes for Improved Stereoselectivity and Yield

Directed evolution has emerged as a powerful tool to tailor enzymes for specific industrial applications, including the synthesis of this compound. mdpi.com This process mimics natural evolution in the laboratory to generate enzyme variants with desired properties, such as enhanced stereoselectivity, increased activity, and greater stability. nih.govnih.gov

The process begins with creating a large library of mutant enzymes from a parent enzyme that shows some, albeit low, activity or selectivity for the target reaction. This genetic diversity is typically generated through methods like error-prone PCR or site-directed saturation mutagenesis. bohrium.com The resulting library of enzyme variants is then subjected to high-throughput screening to identify mutants with improved performance.

For the synthesis of this compound, directed evolution could be applied to a transaminase to improve its ability to convert 4-fluorophenylglyoxylic acid into the (S)-enantiomer with higher enantiomeric excess (ee) and yield. A notable example of this strategy is the development of a transaminase for the manufacture of Sitagliptin. Starting from an enzyme with negligible activity for the target bulky ketone, iterative rounds of directed evolution led to a variant with 27 mutations that could produce the desired chiral amine in 92% yield and >99.95% ee. mdpi.com

Similarly, rational design, which uses knowledge of the enzyme's structure and mechanism, can be employed to make specific mutations in the active site to enhance stereoselectivity. frontiersin.orgnih.gov By modifying amino acid residues that line the substrate-binding pocket, it is possible to create more space for one enantiomer or introduce new interactions that favor its binding, thereby reversing or enhancing stereoselectivity. nih.govfrontiersin.org

Table 2: Strategies in Directed Evolution for Enzyme Improvement

| Strategy | Description | Application to this compound Synthesis |

| Error-Prone PCR | Introduces random mutations across the entire gene encoding the enzyme. | Generate a broad library of transaminase or hydrolase variants with potentially improved activity or selectivity. |

| Site-Directed Saturation Mutagenesis | Focuses mutagenesis on specific amino acid residues, often in the active site, exploring all possible amino acid substitutions. | Target key residues in the binding pocket of a transaminase to fine-tune its stereoselectivity towards the (S)-enantiomer. |

| Substrate Walking | Gradually evolves an enzyme to accept a target substrate by starting with structurally similar, more readily accepted substrates. | Evolve a transaminase to accept the bulky 4-fluorophenylglyoxylic acid by starting with smaller or less substituted keto acids. |

| Rational Design | Uses computational modeling and structural information to predict beneficial mutations. nih.gov | Remodel the active site of an enzyme to better accommodate the substrate and stabilize the transition state leading to this compound. frontiersin.org |

Resolution of Racemic 4-Fluorophenylglycine

Resolution techniques are employed to separate a racemic mixture of 4-Fluorophenylglycine into its constituent (S) and (R) enantiomers. These methods are crucial when a direct asymmetric synthesis is not employed.

Crystallization-Induced Resolution Techniques

Table 3: Results of Crystallization-Induced Resolution of 4-Fluorophenylglycine doi.org

| Step | Compound | Yield | Enantiomeric Excess (e.e.) |

| Resolution | (S)-(+)-4-Fluorophenylglycine methyl ester (2) | >73% | - |

| Final Product | This compound (1) | 65% (overall) | 99.0% |

| After Neutralization | This compound (1) | Quantitative | 99.9% |

"Dutch Resolution" with Mixed Resolving Agents

The "Dutch Resolution" is a variation of classical resolution that utilizes a mixture of structurally related resolving agents. researchgate.net This technique has been successfully applied to the resolution of racemic 4-fluorophenylglycine. Research has shown that 4-fluorophenylglycine can be resolved using (+)-10-camphorsulfonic acid, but only when either racemic or d-(−)-phenylglycine is added to the system. researchgate.net

In this process, mixed crystals are formed consisting of the (+)-10-camphorsulfonic acid salts of the d-(−)-enantiomers of both phenylglycine and 4-fluorophenylglycine. researchgate.net The crystal lattice of these mixed salts can accommodate the random replacement of approximately 25–30% of the d-(−)-phenylglycine molecules with d-(−)-4-fluorophenylglycine molecules. researchgate.net This co-crystallization results in the effective separation of the desired enantiomer. The formation of these non-stoichiometric mixed crystals, which is characteristic of solid solutions, is the key to the success of this resolution method. researchgate.net

Attrition-Induced Deracemization Studies

Attrition-induced deracemization, also known as Viedma ripening, is a powerful technique for obtaining a single enantiomer from a racemic mixture of a conglomerate. wikipedia.org This process involves grinding a slurry of the racemic crystals, which, in the presence of a racemizing agent in the solution phase, leads to the complete conversion of the solid phase to a single enantiomer. acs.org

While direct studies on the attrition-induced deracemization of 4-fluorophenylglycine were not found, research on the closely related 2-fluorophenylglycine provides strong evidence for the potential applicability of this method. acs.org In these studies, conglomerate imines of the amide of 2-fluorophenylglycine were successfully deracemized by grinding the crystals under conditions that allow for racemization in the solution. acs.org For example, imines formed with benzaldehyde (B42025) or 4-bromobenzaldehyde (B125591) were shown to be conglomerates and could be efficiently deracemized. acs.org By seeding the process, either the (R)- or (S)-enantiomer could be produced at will. acs.org The enantiomerically pure imine could then be smoothly hydrolyzed to yield the enantiomerically pure amino acid. acs.org The mechanism relies on the interplay between crystal breakage (attrition), size-dependent solubility (Ostwald ripening), and solution-phase racemization. wikipedia.orgru.nl

Protecting Group Strategies in this compound Synthesis

The synthesis of enantiomerically pure α-amino acids, such as this compound, is a critical process in medicinal and pharmaceutical chemistry. A key aspect of these synthetic routes is the strategic use of protecting groups to mask reactive functional moieties, thereby preventing undesirable side reactions and ensuring stereochemical integrity. Among the various protecting groups available for the amino functionality, the tert-butoxycarbonyl (Boc) group is widely employed due to its stability under a range of reaction conditions and its facile removal under specific acidic or thermolytic conditions.

The introduction of the Boc protecting group onto the nitrogen atom of this compound is a crucial step in its multi-step synthesis. This protection strategy prevents the nucleophilic amino group from participating in unwanted reactions during subsequent synthetic transformations.

N-Boc Protection:

The most common method for the N-protection of amino acids, including phenylglycine derivatives, involves the reaction of the amino acid with di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. The base serves to deprotonate the amino group, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. Common bases used for this purpose include sodium hydroxide, sodium bicarbonate, or organic bases like triethylamine (B128534) (TEA). The reaction is typically carried out in a mixed solvent system, such as dioxane and water, to ensure the solubility of both the amino acid and the reagents. For amines with higher nucleophilicity, the reaction can sometimes proceed directly with Boc anhydride in a solvent like methanol (B129727) without the need for an additional base. For aromatic amines, which are generally less nucleophilic, a catalyst may be required.

N-Boc Deprotection:

The removal of the Boc group, or deprotection, is a critical step to liberate the free amine for subsequent reactions or to yield the final unprotected amino acid. The Boc group is designed to be stable to basic and nucleophilic conditions but readily cleaved under acidic or specific thermolytic conditions.

Acidic Deprotection: A widely used method for Boc deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a common choice, often used in a 1:1 ratio. The reaction is typically rapid, often completing within an hour at room temperature. Another common reagent is a solution of hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate. These acidic conditions lead to the formation of the corresponding ammonium (B1175870) salt, which can then be neutralized in a subsequent workup step. While effective, the use of strong acids may not be suitable for substrates containing other acid-sensitive functional groups.

Thermolytic Deprotection: An alternative to acidic cleavage is the thermolytic deprotection of N-Boc groups. This method involves heating the N-Boc protected compound in a suitable solvent. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to be particularly effective. semanticscholar.orgresearchgate.net These reactions can be significantly accelerated using microwave irradiation. semanticscholar.orgresearchgate.net For instance, the deprotection of various N-Boc compounds in HFIP under microwave conditions at 150°C can be achieved in as little as one hour. semanticscholar.org This method offers a milder alternative to strong acids and can be advantageous when acid-sensitive groups are present in the molecule.

The following table summarizes common deprotection conditions for N-Boc groups based on general literature findings, which are applicable to amino acids like this compound.

| Reagent/Condition | Solvent | Temperature | Typical Reaction Time | General Yield Range (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 2 hours | >90 |

| Hydrogen Chloride (HCl) | Dioxane / Ethyl Acetate | Room Temperature | 1 - 4 hours | >90 |

| 2,2,2-Trifluoroethanol (TFE) | TFE | Reflux / Microwave | 1 - 5 hours | 80 - 99 |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | Reflux / Microwave | 0.5 - 2 hours | 81 - 98 semanticscholar.org |

The stability of the Boc group under a variety of non-acidic reaction conditions allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule without affecting the protected amino group. This orthogonality is crucial in multi-step syntheses where different functional groups need to be manipulated selectively. For example, reactions involving the carboxylic acid moiety of this compound, such as esterification or amide bond formation, can be carried out without the risk of side reactions at the amino group when it is protected as its N-Boc derivative.

The conditions required for the removal of the Boc group are generally mild enough to avoid racemization at the α-carbon of the amino acid. While strong acidic conditions can sometimes pose a risk to stereochemical integrity, the use of TFA in DCM at room temperature for short periods is a well-established and reliable method for deprotection without significant loss of enantiomeric purity. The development of even milder thermolytic deprotection methods further minimizes this risk.

The following table illustrates the impact of different deprotection methodologies on the yield of the resulting amine, based on data for various N-Boc protected substrates, which can be considered representative for the deprotection of N-Boc-(S)-4-Fluorophenylglycine.

| Substrate Type | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-aryl amine | HFIP | HFIP | 150 (Microwave) | 1 | 80-98 | semanticscholar.orgresearchgate.net |

| N-Boc-alkyl amine | TFE | TFE | 150 (Microwave) | 1-5 | 81-99 | semanticscholar.org |

| N-Boc-amino acid ester | TFA/DCM (1:1) | DCM | Room Temp | 1-2 | >95 | General Literature |

| N-Boc-heterocycle | HFIP | HFIP | 150 (Microwave) | 0.5-2 | 81-91 | semanticscholar.org |

Stereochemical Control and Mechanistic Investigations in S 4 Fluorophenylglycine Chemistry

Fundamentals of Stereochemical Control in Chiral Amino Acid Synthesis

The asymmetric synthesis of α-amino acids is a well-established field with several key strategies to induce chirality. nih.gov These methods aim to favor the formation of one enantiomer over the other, leading to an enantiomerically enriched product. wikipedia.org

Established methods for the asymmetric synthesis of amino acids can be broadly categorized as follows:

Catalytic Asymmetric Synthesis : This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction. wiley.comorganic-chemistry.org Methods include the stereoselective hydrogenation of prochiral dehydro amino acid derivatives and enantioselective alkylations of glycine (B1666218) equivalents. nih.govnih.gov

Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

Biocatalysis : Enzymes and whole-cell systems offer a high degree of stereoselectivity and are becoming increasingly attractive for their versatility and cost-effectiveness. nih.gov

Chiral Pool Synthesis : This method utilizes readily available chiral starting materials from nature, such as amino acids or sugars, and modifies them through chemical reactions to obtain the desired chiral product. wikipedia.org

The choice of method often depends on factors such as the desired functionality, scale of the synthesis, cost, and time constraints. nih.gov

Mechanistic Pathways of Enantioselective Reactions Leading to (S)-4-Fluorophenylglycine

The synthesis of this compound often involves enantioselective methods that create the chiral center at the α-carbon. Understanding the detailed reaction mechanisms is crucial for optimizing these processes.

While specific mechanistic studies for this compound are not extensively detailed in the provided search results, general principles of enantioselective amino acid synthesis apply. For instance, in catalytic hydrogenations of dehydroamino acid precursors, the chiral catalyst coordinates to the substrate in a way that directs the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

In the case of nucleophilic additions to α-imino esters, a chiral catalyst can activate the imine and shield one of its faces, guiding the nucleophile to attack from the less hindered side. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to rationalize the reaction pathways and understand the origin of stereoselectivity in such reactions. researchgate.net

The choice of catalyst and reagents is a critical factor in achieving high stereocontrol. Chiral catalysts, such as those based on transition metals like rhodium, ruthenium, or nickel complexed with chiral ligands, play a pivotal role in many asymmetric syntheses. nih.gov

For example, in the synthesis of unnatural α-amino acids, chiral nickel(II) complexes have been used effectively. nih.gov The specific structure of the chiral ligand dictates the three-dimensional environment around the metal center, which in turn controls the approach of the reactants and the stereochemical outcome of the reaction.

Similarly, in organocatalysis, small chiral organic molecules like proline and its derivatives can catalyze enantioselective reactions. wikipedia.org The choice of reagents, including the protecting groups on the amino acid precursors and the specific coupling agents used in peptide synthesis, can also significantly impact stereocontrol and prevent racemization. luxembourg-bio.com

Table 1: Examples of Catalysts and Their Role in Asymmetric Synthesis

| Catalyst Type | Example | Role in Stereocontrol |

| Transition Metal Catalyst | Chiral Rhodium-phosphine complexes | Enantioselective hydrogenation of dehydroamino acids |

| Organocatalyst | Proline | Enantioselective aldol (B89426) and Mannich reactions |

| Biocatalyst | Lipase | Kinetic resolution of racemic amino acid esters |

| Chiral Auxiliary | Pseudoephedrine | Diastereoselective alkylation of glycine enolates |

Advanced Spectroscopic and Chromatographic Methods for Enantiomeric Purity Assessment in Research

Accurately determining the enantiomeric purity (or enantiomeric excess, ee) of this compound is essential to validate the success of an asymmetric synthesis. Several advanced analytical techniques are employed for this purpose. nih.govheraldopenaccess.us

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC) : This is one of the most common and reliable methods. heraldopenaccess.us It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov Detection is typically achieved using UV or fluorescence detectors. uma.es

Chiral Gas Chromatography (GC) : For volatile derivatives of amino acids, GC with a chiral column can be used to separate and quantify enantiomers. cat-online.comgcms.cz

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric environments for the enantiomers, resulting in distinguishable signals in the NMR spectrum. researchgate.net ¹⁹F NMR can be a particularly useful tool for fluorine-containing compounds like 4-Fluorophenylglycine. acs.orgrsc.org

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is unique for each enantiomer and can be used to determine enantiomeric purity and absolute configuration. nih.gov

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light and can be a powerful tool for determining the absolute configuration of chiral molecules. nih.gov

Microwave Spectroscopy : Techniques like microwave three-wave mixing can distinguish between enantiomers in a mixture and measure enantiomeric excess. harvard.edu

Table 3: Comparison of Methods for Enantiomeric Purity Assessment

| Method | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy, widely applicable | Requires method development, availability of chiral columns |

| Chiral GC | Separation of volatile derivatives on a chiral column | High resolution for volatile compounds | Requires derivatization |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR signals | Provides structural information | May require chiral reagents, potential for signal overlap |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Non-destructive, provides absolute configuration information | Requires a chromophore near the stereocenter, lower sensitivity for ee determination |

Applications of S 4 Fluorophenylglycine in Medicinal Chemistry and Drug Discovery Research

(S)-4-Fluorophenylglycine as a Chiral Intermediate in Pharmaceutical Development

The stereochemistry of a drug molecule is crucial for its pharmacological activity and safety. This compound serves as a chiral pool starting material, providing a specific stereoisomer for the synthesis of enantiomerically pure pharmaceuticals. This eliminates the need for costly and often inefficient chiral resolution steps later in the synthesis process.

The search for novel bioactive molecules is a cornerstone of pharmaceutical research. mdpi.commdpi.com Biology-Oriented Synthesis (BIOS) is an approach that uses the structures of natural products as inspiration for designing new compound libraries with enriched biological relevance. sit.edu.cn this compound is utilized as a versatile chiral building block in the synthesis of a wide array of such biologically active compounds. Its incorporation into molecular scaffolds can lead to the development of potent and selective modulators of biological pathways, which may serve as starting points for drug discovery programs. The continuous flow synthesis method has been highlighted as an efficient way to produce chiral intermediates for active pharmaceutical ingredients. nih.govchemistryworld.com

Neurological disorders represent a significant global health challenge, necessitating the development of innovative and effective treatments. nih.govbiospectrumasia.com Research into peptide-based therapeutics is a promising avenue for addressing neurodegenerative diseases. nih.govnih.govrsc.org Natural compounds are also being extensively investigated for their neuroprotective properties. nih.govnih.gov While direct synthesis of specific neurological drugs using this compound is a specialized area, its properties as an unnatural amino acid are highly relevant. The introduction of fluorinated amino acids into peptides can enhance their stability and efficacy. nih.gov Novel therapeutic approaches, including the development of prodrugs and agents that target glial cells instead of neurons, are being explored to treat conditions like epilepsy by reducing abnormal neuronal hypersynchrony without the side effects of traditional drugs. neuropro.io

The development of new anticancer agents is a critical area of medicinal chemistry. mdpi.com Fluorinated compounds are particularly valuable in anticancer drug development due to their ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. researchgate.net The synthesis of novel heterocyclic compounds, such as those containing 1,2,4-triazinone or pyridazinone scaffolds, has yielded derivatives with significant cytotoxic activities against various cancer cell lines. nih.govresearchgate.net For instance, certain cinnamide-fluorinated derivatives have been evaluated for their cytotoxic activity against liver cancer cells. nih.gov The molecular hybridization strategy has been employed to design and synthesize novel imamine-1,3,5-triazine derivatives that have demonstrated potent anti-proliferative activity against breast cancer cells, surpassing existing treatments in some cases. rsc.org this compound can serve as a key chiral precursor in the synthesis of such complex molecules, ensuring the correct stereochemistry required for potent anticancer activity.

Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's are characterized by the aggregation of pathogenic proteins and progressive neuronal loss. nih.gov Peptide-based therapeutics offer a versatile approach to target the mechanisms underlying these disorders. nih.goveurekaselect.com Peptides can be designed to act as inhibitors of protein aggregation or to mimic the function of neurotrophic factors. nih.goveurekaselect.com A major challenge in peptide drug development is their poor in vitro stability and membrane permeability. nih.gov The incorporation of fluorinated unnatural amino acids, such as this compound, into peptide structures can address these issues. The fluorine atom can increase hydrophobicity, which aids in penetrating hydrophobic protein pockets and enhances metabolic stability, making the peptide less susceptible to degradation by proteases. nih.govmdpi.com This leads to improved potency and bioavailability, making fluorinated peptide-based therapeutics a promising strategy for neurodegenerative diseases. nih.govmdpi.com

Functional Role of Fluorine Substitution in Drug Design Research

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance a molecule's pharmacological profile. The unique properties of the fluorine atom can positively influence multiple aspects of a drug's behavior, from its stability to its interaction with its biological target. tandfonline.comnih.gov

The substitution of hydrogen with fluorine can lead to several beneficial effects:

Increased Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This makes the C-F bond less susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability. nih.govtandfonline.com

Enhanced Binding Affinity : Fluorine is the most electronegative element, which can lead to favorable electrostatic interactions with the target protein. researchgate.net It can also participate in hydrogen bonding. These interactions can enhance the binding affinity and specificity of the drug for its target. researchgate.nettandfonline.com

Improved Lipophilicity and Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.govmdpi.com This is crucial for drugs targeting the central nervous system.

Modulation of Physicochemical Properties : The introduction of fluorine can alter the acidity (pKa) of nearby functional groups. nih.gov This can be used to fine-tune the ionization state of a drug, which in turn affects its solubility, absorption, and bioavailability. nih.gov

These combined effects make fluorine substitution a powerful tool in drug design, contributing to improved efficacy and pharmacokinetic properties. researchgate.netmdpi.com

Table 1: Impact of Fluorine Substitution in Drug Design

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The Carbon-Fluorine bond is stronger than the Carbon-Hydrogen bond, resisting enzymatic cleavage. nih.govtandfonline.com |

| Binding Affinity | Enhanced | High electronegativity can lead to favorable electrostatic interactions and hydrogen bonds with the target protein. researchgate.nettandfonline.com |

| Lipophilicity | Increased | Improves membrane permeability and absorption. nih.govmdpi.com |

| pKa Modulation | Altered | The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, affecting bioavailability. nih.gov |

| Conformation | Influenced | Fluorine can induce specific molecular conformations that are favorable for binding to the target. |

| Bioisosterism | Acts as a bioisostere for hydrogen | The similar size allows for substitution without significant steric hindrance. tandfonline.com |

Table 2: List of Compounds Mentioned | Compound Name | | | :--- | | this compound | | Aprepitant | | (S)-3-(4-fluorophenyl)morpholin-2-one | | Ethyl 2-(4-fluorophenyl)-2-oxoacetate |

Enhancement of Binding Affinity and Selectivity in Ligand-Target Interactions

The incorporation of this compound, a fluorinated non-canonical amino acid, into peptide or small-molecule ligands is a strategic approach in medicinal chemistry to enhance binding affinity and selectivity for their biological targets. The unique physicochemical properties of the fluorine atom are central to these improvements. The introduction of fluorine can lead to stronger interactions between a ligand and its target protein, thereby increasing binding affinity. mdpi.com This enhancement can arise from favorable electrostatic interactions between the highly electronegative fluorine atom and electropositive regions within the binding pocket, or through the formation of non-canonical hydrogen bonds (C-F···H-X).

Furthermore, the substitution of hydrogen with fluorine on the phenyl ring of phenylglycine alters the electronic properties of the molecule. This modification can fine-tune the ligand's shape and electrostatic profile, allowing for a more precise fit into the target's binding site. This "honed target selectivity" minimizes off-target effects, which is a critical objective in drug design. mdpi.com Computational design principles support the idea that rational programming of hydrogen-bonding and non-polar interactions is key to achieving high selectivity. nih.gov The specific placement of the fluorine atom in this compound can be leveraged to create these specific, favorable interactions that distinguish the target from other proteins.

The table below summarizes key interactions that can be influenced by the incorporation of this compound.

| Interaction Type | Influence of Fluorine Atom | Potential Outcome |

| Electrostatic Interactions | The highly electronegative fluorine can interact favorably with electropositive pockets in a target protein. | Increased binding affinity. |

| Hydrophobic Interactions | The fluorinated phenyl ring can enhance hydrophobic packing within the binding site. | Strengthened ligand-target complex stability. |

| Conformational Rigidity | Fluorine substitution can restrict the rotation of the phenyl ring, pre-organizing the ligand for binding. | Reduced entropic penalty upon binding, leading to higher affinity. |

| Shape Complementarity | The specific size and position of the fluorine atom can improve the ligand's fit to the target's surface. | Enhanced selectivity for the intended target over others. |

Influence on Metabolic Stability and Lipophilicity of Drug Candidates

A significant challenge in drug development is ensuring a candidate molecule has adequate metabolic stability to achieve a therapeutic effect. The strategic incorporation of fluorine, as seen in this compound, is a widely used tactic to address this issue. chemrxiv.org Cytochrome P450 (CYP450) enzymes are major players in drug metabolism, often targeting C-H bonds for oxidation. Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position (a "metabolic soft spot") can block this enzymatic action, as the C-F bond is significantly stronger and less susceptible to oxidation than a C-H bond. chemrxiv.org This substitution can dramatically increase the half-life of a drug candidate in the body.

The following table illustrates the influence of fluorination on key drug properties.

| Parameter | Effect of Incorporating this compound | Rationale |

| Metabolic Stability | Generally increased | The strong C-F bond blocks oxidation by metabolic enzymes like CYP450s. chemrxiv.org |

| Lipophilicity (logP/logD) | Increased | Fluorine is more lipophilic than hydrogen, increasing the overall lipid solubility of the molecule. |

| Pharmacokinetics | Potentially improved half-life and bioavailability | A combination of enhanced metabolic stability and optimized lipophilicity can lead to better drug exposure. |

Impact of Fluorinated Amino Acids on Protein Structure and Function

Despite the subtle structural impact, fluorination can significantly enhance protein stability. This stabilization is often attributed to the increased hydrophobicity of the fluorinated side chains, which promotes better packing within the protein's core. nih.gov By replacing hydrophobic residues like phenylalanine with this compound, the stability of a protein against thermal and chemical denaturation can be improved. nih.govscispace.com This enhanced stability is particularly valuable for the development of protein-based therapeutics that require a longer shelf-life and greater resistance to degradation. While the primary function of the protein is often preserved, the altered electronic environment and stability can subtly modulate its activity or interactions with other molecules.

| Property | Impact of this compound Incorporation | Structural Basis |

| Protein Folding | Generally compatible with native protein folds. | Minimal steric perturbation due to the small size of fluorine. mdpi.comnih.gov |

| Thermal Stability | Often increased. | Enhanced hydrophobicity of the fluorinated side chain leads to improved core packing. nih.gov |

| Chemical Stability | Often increased. | Greater resistance to denaturation and enzymatic degradation. |

| Protein Function | Typically preserved with potential for subtle modulation. | The overall 3D structure is maintained, but altered electronics and stability can influence activity. nih.gov |

Research on Amino Acid Transport Mechanisms and Receptor Interactions Utilizing this compound

This compound serves as a valuable tool for investigating the mechanisms of amino acid transport and receptor interactions. Because fluorine is essentially absent in biological systems, its presence provides a unique probe for tracking and analysis. nih.gov The fluorine-19 (¹⁹F) nucleus is NMR-active and highly sensitive, allowing researchers to use ¹⁹F NMR spectroscopy to study the structure, dynamics, and interactions of proteins containing this amino acid. nih.gov This technique can provide detailed information about the local environment of the fluorinated residue within a protein, revealing insights into ligand binding, conformational changes, and interactions with transporters.

In the context of amino acid transport, this compound can be used as an analog of natural amino acids to study the specificity and kinetics of transporter proteins, such as glycine (B1666218) transporters (GlyT1, GlyT2). nih.gov By monitoring the uptake and movement of the fluorinated analog, researchers can elucidate the mechanisms by which these transporters recognize and move their substrates across cell membranes. Furthermore, by incorporating the radioactive isotope fluorine-18 (B77423) (¹⁸F), this compound can be used as a tracer in Positron Emission Tomography (PET) imaging. This allows for the non-invasive visualization and quantification of amino acid transport and metabolism in living organisms, which is particularly useful in fields like oncology and neuroscience for studying disease states.

Advanced Research Methodologies and Future Directions

Continuous Flow Synthesis for Industrial-Scale Production Research

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of active pharmaceutical ingredients (APIs) and their key intermediates. asynt.comaurigeneservices.com While specific industrial-scale flow synthesis routes for (S)-4-Fluorophenylglycine are proprietary, the principles and advantages of this technology are directly applicable to its production.

Flow chemistry involves the continuous passage of reactants through a system of tubes or microreactors, offering superior control over reaction parameters compared to large-scale batch reactors. aurigeneservices.comchemicalindustryjournal.co.uk This methodology is particularly suited for large-scale manufacturing due to its efficiency and adaptability. chemicalindustryjournal.co.uk Key benefits that drive its adoption for the production of chiral molecules like this compound include:

Enhanced Safety: Flow reactors contain only a small volume of the reaction mixture at any given moment, significantly reducing the risks associated with highly exothermic reactions or the handling of hazardous reagents. mdpi.compharmafocusamerica.com This minimizes the potential for thermal runaway. pharmafocusamerica.com

Precise Process Control: The high surface-area-to-volume ratio in flow reactors allows for exceptional heat transfer, enabling precise control over temperature. mdpi.com Residence time, pressure, and mixing can also be accurately managed, leading to higher product selectivity and yield. asynt.comaurigeneservices.com

Improved Efficiency and Purity: The controlled conditions often lead to cleaner reactions with fewer byproducts, simplifying downstream purification processes. asynt.com Short residence times can also prevent the decomposition of sensitive products. pharmafocusamerica.com

Scalability: Scaling up production in a flow system is often achieved by simply extending the operational run time or by running multiple reactors in parallel ("numbering-up"), rather than redesigning the process for larger, more complex vessels. pharmafocusamerica.com This makes the transition from laboratory development to commercial production more straightforward. pharmafocusamerica.com

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Reaction Volume | Large, static volume (e.g., 10,000 L) | Small, dynamic volume (e.g., a few milliliters) pharmafocusamerica.com |

| Heat Transfer | Limited by low surface-area-to-volume ratio | Excellent due to high surface-area-to-volume ratio mdpi.com |

| Safety Profile | Higher risk of thermal runaway and exposure | Inherently safer due to small hold-up volume chemicalindustryjournal.co.ukmdpi.com |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and time asynt.comaurigeneservices.com |

| Scalability | Requires process re-optimization at each scale | Linear scaling by time or parallelization ("numbering-up") pharmafocusamerica.com |

Research in this area focuses on developing multi-step continuous processes where intermediates are directly channeled into subsequent reaction steps without isolation, further boosting efficiency for complex API synthesis. aurigeneservices.commdpi.com

Computational Chemistry and In Silico Approaches in Drug Discovery Research

Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to design and evaluate molecules in silico before committing to costly and time-consuming laboratory synthesis. steeronresearch.comnih.gov These methods are crucial for optimizing lead compounds and understanding their biological interactions, with direct applicability to derivatives of this compound.

Molecular modeling allows for the three-dimensional visualization and manipulation of molecules to predict their behavior. A key technique is molecular dynamics (MD), which simulates the movement of atoms and molecules over time, providing insights into the stability and flexibility of a drug candidate and its interaction with a biological target. steeronresearch.com

A significant area of research is the development of accurate force fields—the set of parameters used to calculate potential energy in simulations—for non-standard molecules. For instance, robust force field parameters have been specifically developed for fluorinated aromatic amino acids, including 4-F-phenylalanine, a close structural analog of 4-Fluorophenylglycine. nih.govacs.orgbiorxiv.org These specialized parameters are critical for:

Accurately simulating how proteins containing these amino acids fold and move. nih.govacs.org

Studying the impact of fluorination on protein-protein interactions and binding affinities. fu-berlin.de

Predicting the conformational preferences of peptides and proteins incorporating these building blocks. nih.govbiorxiv.org

These simulations help guide the design of novel peptides or small molecules where the fluorine atom of a 4-Fluorophenylglycine residue is intended to form specific, stabilizing interactions within a protein's binding site.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov This "pharmacophore" then serves as a 3D query to screen large virtual libraries of compounds to find new molecules that match the required features. nih.gov

In the context of this compound, the 4-fluorophenyl group can be a critical pharmacophoric feature. For example, in the design of novel DNA gyrase inhibitors, a pharmacophore model identified a hydrophobic moiety as a key requirement. nih.gov A virtual screening hit containing a 4-fluorophenyl group successfully mapped onto this hydrophobic feature, demonstrating the utility of the model in identifying potentially active compounds based on this specific substructure. nih.gov This approach allows researchers to understand the key interactions driving biological activity and to rationally design new ligands with improved potency and selectivity. nih.gov

Deep learning, a subset of artificial intelligence, is revolutionizing drug discovery by learning complex patterns directly from chemical data. researchgate.netarxiv.org These models can be applied to this compound derivatives in two primary ways:

Molecular Property Prediction: Deep learning models, particularly graph neural networks and transformers, can predict a wide range of molecular properties with high accuracy, a process often referred to as quantitative structure-activity relationship (QSAR) modeling. researchgate.netarxiv.org Instead of relying on predefined chemical descriptors, these models learn the optimal molecular representation from raw inputs like SMILES strings or molecular graphs. researchgate.netresearchgate.net This allows for the prediction of:

Physicochemical properties (e.g., solubility, lipophilicity). semanticscholar.org

Biological activity against a specific target. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. steeronresearch.com

De Novo Drug Design: Generative deep learning models can design entirely new molecules from scratch. acs.orgnih.gov These models can be trained on vast libraries of known molecules to learn the underlying rules of chemical structure and validity. acs.org They can then be directed to generate novel molecules that are optimized for specific properties, such as high predicted activity against a target protein or desirable physicochemical characteristics. acs.orgrsc.org This "goal-directed" or "conditional" generation accelerates the exploration of chemical space to find innovative drug candidates. acs.org

| Deep Learning Application | Description | Relevance to this compound |

|---|---|---|

| Property Prediction (QSAR/ADMET) | Predicts biological activity and pharmacokinetic properties from molecular structure using models like Graph Neural Networks (GNNs). researchgate.netarxiv.org | Allows for rapid virtual screening of libraries of this compound derivatives to prioritize synthesis of the most promising candidates. |

| De Novo Design | Generates novel, chemically valid molecules tailored to possess a desired set of properties (e.g., high affinity for a target). acs.orgnih.gov | Can design new molecules incorporating the this compound scaffold that are optimized for a specific therapeutic target. |

Given a target molecule, such as a complex derivative of this compound, these tools can:

Predict Single-Step Reactions: The model deconstructs the target molecule by proposing one or more viable bond disconnections and the corresponding reactants needed to form them. nih.gov

Plan Multi-Step Pathways: By recursively applying single-step predictions, the software can map out a complete synthetic route from the target molecule back to simple, commercially available starting materials. nih.govprismbiolab.com

The accuracy of these models has improved dramatically, with modern deep learning approaches significantly outperforming older rule-based systems. github.comnih.gov These tools help chemists explore both conventional and novel synthetic routes, saving significant time in the design phase of a project. the-scientist.com

| Model | Methodology | Top-1 Accuracy (%) |

|---|---|---|

| Template-Based (Rules) | Rule-based template matching | 35.4 github.com |

| LSTM-Based Seq2Seq | Sequence-to-sequence neural network | 37.4 github.com |

| Transformer (Lin et al., 2019) | Transformer-based sequence-to-sequence model | 54.6 github.com |

| EditRetro (2024) | Iterative molecular string editing model | 60.8 nih.gov |

Interdisciplinary Research Integrating Chemical Synthesis and Biological Evaluation

The modern drug discovery process is a highly interdisciplinary and iterative cycle that tightly integrates chemical synthesis and biological evaluation. nih.gov The central goal of this integration is to establish a clear Structure-Activity Relationship (SAR) , which describes how changes in a molecule's chemical structure affect its biological activity. wikipedia.orgcollaborativedrug.com

This process typically follows a feedback loop:

Design & Synthesis: Medicinal chemists design and synthesize a series of analog compounds based on an initial hit or lead molecule, such as one containing the this compound scaffold. Each new molecule introduces a specific structural modification (e.g., changing a functional group, altering stereochemistry). wikipedia.org

Biological Evaluation: Biologists test these new compounds in a panel of assays to measure their potency against the intended target, selectivity over other targets, and other relevant properties like cell permeability or metabolic stability. nih.gov

SAR Analysis: The combined data from synthesis and testing is analyzed to understand the impact of each structural change. For example, it might be found that a particular substituent on the phenyl ring of this compound increases potency, while another decreases it. nih.gov

Iterative Refinement: Guided by the emerging SAR, chemists design the next generation of compounds to further enhance desired properties (like potency and selectivity) while minimizing undesirable ones (like toxicity). nih.govnih.gov

This integrated approach, which combines the practical art of organic synthesis with quantitative biological testing and computational modeling, is fundamental to optimizing a lead compound into a viable drug candidate. nih.govacs.org Case studies in drug discovery repeatedly demonstrate that success relies on this close collaboration between chemists and biologists to navigate the complex, multi-parameter optimization challenge of creating a safe and effective medicine. jhu.edu

Emerging Methodologies in Chiral Synthesis and Biocatalysis for this compound and Related Compounds

The synthesis of enantiomerically pure non-proteinogenic amino acids, such as this compound, is a focal point of research due to their significance as building blocks for pharmaceuticals. Traditional chemical methods are increasingly being supplanted by advanced, more sustainable strategies. Emerging methodologies in asymmetric synthesis and biocatalysis are paving the way for highly efficient, selective, and environmentally benign production routes. These approaches, including organocatalysis, multi-enzyme cascades, and the use of engineered enzymes, offer significant advantages in producing optically pure compounds. mdpi.com

Advances in Asymmetric Catalysis

Asymmetric catalysis remains a cornerstone for the synthesis of chiral molecules, with continuous innovation driving efficiency and selectivity.

Organocatalysis : The use of small organic molecules as catalysts has become an attractive metal-free alternative in asymmetric synthesis. nih.gov This approach has been successfully applied to create complex chiral molecules, including those with fluorine atoms on critical stereocenters. For instance, an organocascade fluorination reaction has been pivotal in the synthesis of enantiopure fluorinated compounds designed as enzyme inhibitors. nih.govresearchwithrutgers.com This type of strategy holds promise for the direct asymmetric synthesis of this compound precursors.

Continuous Flow Synthesis : The integration of asymmetric catalysis with continuous flow technology represents a significant methodological advance. nih.gov This combination allows for enhanced reaction control, improved safety, and easier scalability, making the industrial production of chiral active pharmaceutical ingredients (APIs) more feasible and efficient.

Biocatalytic and Chemo-Enzymatic Strategies

Biocatalysis, leveraging the inherent selectivity of enzymes, has emerged as a powerful tool for chiral synthesis. nih.gov These methods are prized for their high enantioselectivity and operation under mild conditions. mdpi.comucc.ie

Engineered Enzymes and Chemo-Enzymatic Routes

A prominent strategy involves the combination of chemical synthesis with enzymatic resolution, known as a chemo-enzymatic route. This is particularly effective for producing analogues of phenylglycine. A notable example is the synthesis of (S)-2-chlorophenylglycine, a key intermediate for the drug clopidogrel. nih.gov In this process, a prochiral keto acid, (2-chlorophenyl)glyoxylic acid, is synthesized chemically and then subjected to enantioselective amination using a leucine (B10760876) dehydrogenase (LeuDH). nih.gov

Protein engineering plays a crucial role in optimizing these biocatalysts. Through directed evolution and semi-rational design, variants with significantly enhanced activity have been developed. For example, the variant EsLeuDH-F362L showed a 2.1-fold increase in specific activity for the conversion of (2-chlorophenyl)glyoxylic acid to (S)-2-chlorophenylglycine compared to the wild-type enzyme. nih.gov This enhancement was attributed to an enlarged substrate-binding pocket and improved hydrogen bonding. Such engineered enzymes, coupled with an efficient NADH regeneration system (e.g., using glucose dehydrogenase), can achieve complete conversion of the substrate at high concentrations. nih.gov The principles of this successful chemo-enzymatic approach are directly applicable to the synthesis of this compound from the corresponding 4-fluorophenylglyoxylic acid.

| Enzyme Variant | Specific Activity (U/mg) | Fold Improvement | Key Mutation | Structural Change |

|---|---|---|---|---|

| Wild-Type EsLeuDH | 15.2 | - | - | - |

| EsLeuDH-F362L | 31.9 | 2.1 | F362L | Enlarged substrate-binding pocket |

Multi-Enzyme Cascade Systems

One-pot multi-enzyme cascades are at the forefront of modern biocatalysis, offering concise and efficient reaction pathways. mdpi.com These systems minimize intermediate purification steps, reduce waste, and can overcome thermodynamic limitations. A highly effective four-step enzymatic cascade has been developed for the production of L-phenylglycine from the bio-based amino acid L-phenylalanine. nih.gov

This whole-cell biocatalyst system was engineered in Escherichia coli and initially comprised five enzymes. However, the transamination step was identified as a rate-limiting factor. nih.gov By replacing the aminotransferase and L-glutamate dehydrogenase with a more efficient leucine dehydrogenase (LeuDH) from Bacillus cereus, the cascade was streamlined to four enzymes. This optimized system achieved a near-quantitative conversion of 40 mM L-phenylalanine to L-phenylglycine (99.9% conversion) without the accumulation of inhibitory intermediates. nih.gov

| Step | Enzyme | Source Organism | Reaction | Conversion Rate |

|---|---|---|---|---|

| 1 | L-amino acid deaminase (LAAD) | Proteus mirabilis | L-Phenylalanine → Phenylpyruvic acid | 99.9% |

| 2 | Hydroxymandelate synthase (HmaS) | Amycolatopsis orientalis | Phenylpyruvic acid → Benzoylformic acid | |

| 3 | (S)-mandelate dehydrogenase (SMDH) | Pseudomonas putida | Benzoylformic acid → (S)-Mandelic acid | |

| 4 | Leucine dehydrogenase (LeuDH) | Bacillus cereus | (S)-Mandelic acid → L-Phenylglycine |

Another sophisticated approach is the "hydrogen-borrowing" dual-enzyme cascade. This method has been used to synthesize L-phenylglycine from D-mandelic acid with a 90.7% conversion rate. mdpi.com The system combines a D-mandelate dehydrogenase (LbMDH) to oxidize the starting α-hydroxy acid into the corresponding α-keto acid, and an L-leucine dehydrogenase (BcLeuDH) to perform the reductive amination to the final L-amino acid. This cascade is redox self-sufficient, as the NADH cofactor consumed in the second step is regenerated in the first, leading to high catalytic efficiency and pure product formation. mdpi.com

Future Directions

Q & A

Q. What are the established protocols for synthesizing (S)-4-Fluorophenylglycine with high enantiomeric purity?

Methodological Answer:

- Chiral resolution : Use enzymatic or chemical resolution methods to separate enantiomers. For example, enzymatic catalysis with acylases can selectively hydrolyze N-acylated derivatives of racemic mixtures .

- Asymmetric synthesis : Employ chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to directly synthesize the (S)-enantiomer. Monitor reaction conditions (pH, temperature) to minimize racemization .

- Characterization : Confirm enantiomeric purity via chiral HPLC or polarimetry, with cross-validation using NMR to detect fluorinated byproducts .

Q. How can researchers characterize the enantiomeric purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic techniques : Use and NMR to confirm substitution patterns and absence of diastereomers. For example, the electronegative fluorine atom in this compound produces distinct chemical shifts (~-120 ppm) that correlate with tautomeric states .

- Chromatography : Chiral stationary-phase HPLC with UV/fluorescence detection (e.g., using a Crownpak CR-I column) to resolve enantiomers. Validate with mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can contradictions in substrate specificity studies involving this compound be resolved?

Methodological Answer:

- Machine learning integration : Tools like PARASECT predict substrate incorporation probabilities for non-ribosomal peptide synthetases (NRPS). For instance, PARASECT predicted 75.5% interaction probability for 4-fluorophenylglycine in mutasynthesis experiments, despite lacking fluorine-containing substrates in its training data .

- Experimental validation : Perform competitive binding assays with radiolabeled or fluorescent analogs to validate computational predictions. Compare incorporation rates using LC-MS or autoradiography .

Q. What experimental strategies mitigate the impact of keto-enol tautomerism in this compound during structural studies?

Methodological Answer:

- Tautomer stabilization : Complex this compound with metal ions (e.g., Cu) to trap the enol form, which is resonance-stabilized due to the para-fluorine substituent. This is critical for CD-ECI (Corona Discharge Electrochemical Ionization) fragmentation studies .

- Temperature control : Conduct NMR experiments at low temperatures (e.g., 4°C) to slow tautomeric interconversion. Use deuterated solvents (e.g., DO) to enhance signal resolution .

Q. How can researchers optimize 19F^{19}\text{F}19F NMR parameters for analyzing this compound in membrane-associated peptides?

Methodological Answer: